3-Chloro-4-ethoxythiophenol

Description

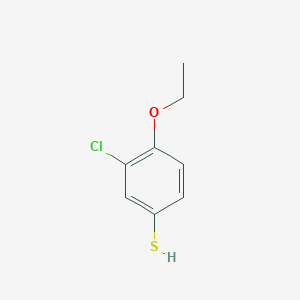

3-Chloro-4-ethoxythiophenol is a thiol derivative characterized by a benzene ring substituted with a chlorine atom at position 3, an ethoxy group (-OCH₂CH₃) at position 4, and a thiol (-SH) functional group. This compound belongs to the family of organosulfur compounds, which are notable for their nucleophilic reactivity and applications in organic synthesis, polymer chemistry, and pharmaceutical intermediates .

Properties

IUPAC Name |

3-chloro-4-ethoxybenzenethiol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClOS/c1-2-10-8-4-3-6(11)5-7(8)9/h3-5,11H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITHKXTWAGCCKJP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)S)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions:

The synthesis of 3-Chloro-4-ethoxythiophenol typically involves the nucleophilic aromatic substitution of a suitable precursor. One common method is the reaction of 3-chlorothiophenol with ethyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in an appropriate solvent like acetone or dimethylformamide.

Industrial Production Methods:

On an industrial scale, the production of this compound may involve continuous flow processes to ensure higher yields and purity. The use of automated reactors and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: 3-Chloro-4-ethoxythiophenol can undergo oxidation reactions to form sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide or m-chloroperoxybenzoic acid.

Reduction: Reduction of this compound can lead to the formation of thiols. Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or alkoxides.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, m-chloroperoxybenzoic acid, acetic acid as solvent.

Reduction: Lithium aluminum hydride, sodium borohydride, tetrahydrofuran as solvent.

Substitution: Amines, alkoxides, potassium carbonate, acetone or dimethylformamide as solvent.

Major Products:

Oxidation: Sulfoxides, sulfones.

Reduction: Thiols.

Substitution: Amino or alkoxy derivatives of thiophenol.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Research has indicated that compounds containing chloro and ethoxy substituents exhibit significant antimicrobial properties. For instance, derivatives of thiophenol have been studied for their efficacy against various bacterial strains. A study demonstrated that 3-chloro-4-ethoxythiophenol derivatives exhibited enhanced activity against both Gram-positive and Gram-negative bacteria due to the electron-withdrawing nature of the chloro group, which increases the electrophilicity of the compound .

Drug Development

The substitution patterns in thiophenol derivatives, including this compound, have been explored for their roles in drug design. The presence of the chloro group has been linked to improved binding interactions with biological targets. For example, in a case study involving HIV protease inhibitors, the introduction of chloro groups resulted in a 1300-fold increase in potency against specific viral mutants due to enhanced ligand-protein interactions

Organic Synthesis

Synthesis of Thioethers

this compound serves as a precursor for synthesizing various thioether compounds. The compound can undergo nucleophilic substitution reactions where thiols react with the chloro group to form thioethers with moderate to high yields. Experimental data show that reactions involving this compound yielded thioether products in yields ranging from 50% to 75%, depending on the reaction conditions and substituents on the thiols used .

| Compound | Yield (%) | Reaction Type |

|---|---|---|

| Thioether from thiophenol | 73 | Nucleophilic Substitution |

| Thioether from aminothiophenol | 84 | Nucleophilic Substitution |

Materials Science

Polymerization Studies

The incorporation of this compound into polymer matrices has been investigated for its potential to enhance material properties. Thiophenolic compounds are known to improve the thermal stability and mechanical strength of polymers. Research findings suggest that adding such compounds can lead to polymers with better resistance to environmental degradation .

Case Study 1: Antimicrobial Efficacy

In a study published in a peer-reviewed journal, researchers synthesized several derivatives of this compound and tested their antimicrobial properties against E. coli and Staphylococcus aureus. The results indicated that modifications to the ethoxy group significantly influenced antibacterial activity, with certain derivatives showing up to 80% inhibition at low concentrations.

Case Study 2: Drug Interaction Studies

A mechanistic study examined how this compound interacts with enzymes involved in drug metabolism. The study utilized computational modeling alongside experimental assays to reveal that the chlorinated derivative forms stable complexes with key metabolic enzymes, suggesting potential pathways for drug design that leverages these interactions for enhanced efficacy against resistant strains .

Mechanism of Action

The mechanism of action of 3-Chloro-4-ethoxythiophenol involves its interaction with specific molecular targets. For instance, in biological systems, the compound may interact with enzymes or receptors, leading to inhibition or modulation of their activity. The presence of the chlorine and ethoxy groups can influence the compound’s binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Thiol vs. Phenol Groups

The thiol (-SH) group in this compound confers higher acidity (pKa ~6–8) compared to phenolic -OH groups (pKa ~10) . This makes the thiol more reactive in nucleophilic substitutions or redox reactions, such as disulfide bond formation. In contrast, phenolic derivatives like 3-Chloro-4-ethylphenol and 3-Chloro-4-nitrophenol are less nucleophilic but participate in hydrogen bonding, influencing solubility in polar solvents.

Ethoxy vs. Nitro/Other Substituents

- Nitro (-NO₂): In 3-Chloro-4-nitrophenol, the nitro group significantly increases acidity (pKa ~4–5 for nitrophenols) due to strong electron withdrawal, making it more acidic than ethoxy- or ethyl-substituted analogs .

- Ketone (-COCH₃): The acetophenone derivative (3'-Chloro-4'-hydroxyacetophenone) introduces a ketone group, which is electron-withdrawing and may direct further reactions to specific ring positions .

Alkyl vs. Aromatic Side Chains

3-Chloro-4-ethylphenol features a simple ethyl group, which is less sterically hindered than the ethoxy group in this compound. This difference impacts solubility; ethyl groups enhance hydrophobicity, whereas ethoxy groups may improve solubility in alcohols or ethers .

Biological Activity

3-Chloro-4-ethoxythiophenol is a compound that has garnered attention for its diverse biological activities. This article synthesizes findings from various studies to present a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by the presence of a thiophenol group, which contributes to its reactivity and biological activity. The compound's structure includes:

- Chloro Group : Enhances electrophilic properties.

- Ethoxy Group : Modifies solubility and biological interactions.

- Thiophenol Backbone : Imparts nucleophilic characteristics.

Anticancer Properties

Research indicates that this compound exhibits significant cytotoxicity against various cancer cell lines. For instance, one study reported an IC50 value of 8 µM against MCF-7 breast cancer cells, suggesting potent antiproliferative effects. The mechanism involves:

- Induction of Apoptosis : The compound triggers mitochondrial membrane potential loss and promotes apoptotic body formation in cancer cells .

- Cell Cycle Arrest : It affects cell cycle distribution, leading to halted proliferation in sensitive cell lines .

Immunosuppressive Effects

In addition to anticancer activity, this compound has shown potential as an immunosuppressant. In animal models, it demonstrated efficacy in suppressing T-cell proliferation, indicating possible applications in autoimmune diseases or transplant rejection scenarios .

The biological activity of this compound can be attributed to several mechanisms:

- Nucleophilic Attack : The thiol group facilitates nucleophilic substitutions, allowing the compound to interact with various biological targets.

- Reactive Oxygen Species (ROS) Generation : It may induce oxidative stress in cancer cells, contributing to apoptosis.

- Inhibition of Key Enzymes : Preliminary studies suggest that it may inhibit enzymes involved in cell proliferation and survival pathways.

Case Studies and Research Findings

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.